molecular formula C12H8N6S B2913958 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile CAS No. 868968-23-4

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile

Cat. No.: B2913958
CAS No.: 868968-23-4
M. Wt: 268.3
InChI Key: LMQXMBGRSNTQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-2-yl group and at position 6 with a thio-linked acetonitrile moiety.

Properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N6S/c13-6-8-19-11-5-4-10-15-16-12(18(10)17-11)9-3-1-2-7-14-9/h1-5,7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQXMBGRSNTQIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The method’s efficiency and broad substrate scope make it suitable for large-scale production .

Mechanism of Action

The mechanism of action of 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as CDK2 and c-Met kinase, disrupting cell cycle progression and inducing apoptosis in cancer cells . Its unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is versatile, with substituents and functional groups significantly influencing properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Position 3 / Position 6) Molecular Formula Molecular Weight Melting Point (°C) Key Features/Applications
Target Compound: 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile Pyridin-2-yl / Thioacetonitrile C₁₂H₉N₅S* ~263.3* N/A Nitrile group for reactivity; pyridinyl for aromatic interactions
2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Methyl / Thioacetic acid C₈H₇N₄O₂S 239.23 N/A Carboxylic acid for solubility; methyl for steric simplicity
2-((3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid Isopropyl / Thioacetic acid C₁₀H₁₂N₄O₂S 252.29 N/A Bulky isopropyl group; potential for lipophilicity
(E)-4b 3,5-Dimethylpyrazole / Propenoic acid C₂₁H₁₈N₆O₃ 402.40 253–255 High crystallinity; bioactive propenoic acid moiety
AZD5153 Methoxy-triazolo / Piperidinylphenoxy C₂₇H₃₄N₆O₃ 514.61 N/A Bromodomain inhibitor; optimized for pharmacokinetics
2-({3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfonyl)acetic acid Ethyl / Sulfonylacetic acid C₁₁H₁₂N₂O₂S 236.29 N/A Sulfonyl group for electron-withdrawing effects

*Inferred based on structural analogy.

Key Observations

Substituent Effects :

  • Pyridin-2-yl vs. Alkyl Groups : The pyridin-2-yl substituent in the target compound likely enhances π-π stacking interactions in biological systems compared to methyl or isopropyl groups, which prioritize steric bulk .
  • Functional Groups : The thioacetonitrile group distinguishes the target compound from analogs with carboxylic acids (e.g., ) or sulfonyl groups (e.g., ). Nitriles offer unique reactivity (e.g., hydrogen bonding, metabolic stability) but may reduce solubility compared to ionizable carboxylic acids.

Molecular Weight and Physicochemical Properties: The target compound’s molecular weight (~263.3) aligns with smaller analogs (e.g., 236.29–252.29) but is lower than larger bioactive derivatives like AZD5153 (514.61) . High melting points in compounds like (E)-4b (253–255°C) correlate with hydrogen-bonding propenoic acid groups, whereas nitrile-containing analogs may exhibit lower melting points due to reduced polarity .

Biological Relevance :

  • Triazolo[4,3-b]pyridazines with methoxy or acetamide substituents (e.g., AZD5153, Lin28-1632 ) demonstrate efficacy as enzyme inhibitors, suggesting the target compound’s pyridinyl and nitrile groups could be optimized for similar therapeutic targets.

Biological Activity

The compound 2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. This compound belongs to the class of triazolo-pyridazine derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C12H10N6S\text{C}_{12}\text{H}_{10}\text{N}_6\text{S}

This structure features a thioether linkage and a triazolo-pyridazine core, which are critical for its biological activity.

Biological Activity Overview

Recent studies have highlighted several key biological activities of the compound:

  • Anticancer Activity :
    • The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicate significant inhibitory activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
    • The most promising results show an IC50 value of approximately 1.06 μM against A549 cells, indicating potent anticancer properties comparable to established chemotherapeutic agents .
  • Kinase Inhibition :
    • The compound has been identified as an inhibitor of c-Met kinase, a target in cancer therapy. Its IC50 value against c-Met is reported to be around 0.090 μM, suggesting high potency in blocking this pathway .
  • Mechanism of Action :
    • The mechanism involves binding to the ATP-binding site of c-Met, disrupting its activity and leading to apoptosis in cancer cells. Studies using acridine orange staining have demonstrated that the compound induces late apoptosis in A549 cells .

Table 1: Cytotoxicity and Kinase Inhibition Data

CompoundCell LineIC50 (μM)Kinase TargetIC50 (μM)
This compoundA5491.06 ± 0.16c-Met0.090
Foretinib (control)A5490.019c-Met0.019

Case Studies

In a notable case study examining the efficacy of triazolo-pyridazine derivatives, researchers synthesized several analogues and assessed their biological activities. Among these, the compound exhibited superior performance in inhibiting cancer cell growth compared to other derivatives tested . The study also highlighted the structural features contributing to its biological effectiveness.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.